molecular formula C14H11BrN4O5 B14950359 5-bromo-N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]pyridine-3-carbohydrazide

5-bromo-N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B14950359
M. Wt: 395.16 g/mol
InChI Key: LLBRUOAZUKIYKI-UBKPWBPPSA-N
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Description

5-bromo-N’-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]pyridine-3-carbohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N’-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxy-3-methoxybenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N’-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could produce various oxides.

Scientific Research Applications

5-bromo-N’-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound has potential antimicrobial and antifungal properties, making it a candidate for biological studies.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.

    Industry: It can be used in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 5-bromo-N’-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, its nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide
  • N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide

Uniqueness

5-bromo-N’-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]pyridine-3-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a bromine atom allows for diverse chemical modifications and interactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C14H11BrN4O5

Molecular Weight

395.16 g/mol

IUPAC Name

5-bromo-N-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C14H11BrN4O5/c1-24-13-11(20)3-2-8(12(13)19(22)23)6-17-18-14(21)9-4-10(15)7-16-5-9/h2-7,20H,1H3,(H,18,21)/b17-6+

InChI Key

LLBRUOAZUKIYKI-UBKPWBPPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])/C=N/NC(=O)C2=CC(=CN=C2)Br)O

Canonical SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])C=NNC(=O)C2=CC(=CN=C2)Br)O

Origin of Product

United States

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